Aurora kinases are a family of serine/threonine kinases that play crucial roles in cell cycle regulation, particularly during mitosis. They are essential for the proper segregation of chromosomes and the completion of cytokinesis. The Aurora kinase family includes three main members: Aurora A, Aurora B, and Aurora C, each with distinct functions and expression patterns in various tissues. These kinases are often overexpressed in cancer cells, making them significant targets for cancer therapy.
Aurora kinases were first identified in Drosophila melanogaster and have since been classified into three types based on their sequence homology and functional roles:
The synthesis of Aurora kinase inhibitors has been extensively studied, focusing on small molecules that can effectively inhibit their activity. For example, pyrimidine-based derivatives have shown promise in inhibiting Aurora A kinase. The general synthetic method involves several steps, including nucleophilic aromatic substitution reactions and coupling reactions under controlled conditions.
The molecular structure of Aurora kinases is characterized by a bilobal architecture typical of serine/threonine kinases. This structure includes:
The molecular formula for a representative compound targeting Aurora kinases is . Structural studies using X-ray crystallography have provided insights into the conformational changes associated with activation, particularly in the presence of cofactors like TPX2 .
Aurora kinases undergo autophosphorylation as part of their activation mechanism. This process involves:
Inhibitors designed to target these kinases often mimic ATP or bind to the active site, preventing phosphorylation .
The mechanism by which Aurora kinases function involves several steps:
Studies have shown that binding partners like TPX2 stabilize the active conformation of Aurora A kinase, enhancing its catalytic efficiency .
Aurora kinase inhibitors exhibit various physical properties depending on their chemical structure:
Chemical properties include:
Aurora kinases are promising targets for cancer therapy due to their role in cell division. Inhibitors are being developed to treat various cancers by:
Research continues into optimizing these inhibitors for clinical use, focusing on improving selectivity and reducing side effects associated with traditional chemotherapy .
The foundational discoveries of Aurora kinases emerged from pioneering genetic screens in invertebrate models. In Drosophila melanogaster, the first aurora mutant was isolated in the late 1980s through maternal-effect screens analyzing embryonic centrosome defects. Embryos from homozygous mutant mothers exhibited monopolar spindles and failed centrosome separation, pinpointing Aurora's role in spindle pole organization [1]. Concurrently, Saccharomyces cerevisiae screens identified Ipl1 (Increased in Ploidy 1), an Aurora B/C ancestor, whose loss caused catastrophic chromosome segregation errors despite normal spindle formation [1] [7]. These studies revealed an evolutionary conservation:
Complementary work in Xenopus and mammalian systems confirmed AurB’s partnership with INCENP (Inner Centromere Protein), forming the Chromosomal Passenger Complex (CPC) essential for chromosome condensation, cytokinesis, and error correction [6] [8]. This functional divergence established the paradigm of Aurora kinases as spatial regulators of mitosis.
Table 1: Key Model Organisms in Aurora Kinase Discovery
Organism | Gene/Protein | Phenotype of Loss | Biological Function |
---|---|---|---|
Drosophila | Aurora | Monopolar spindles, centrosome defects | Centrosome separation, spindle assembly |
S. cerevisiae | Ipl1 | Chromosome missegregation | Kinetochore-microtubule attachments |
Xenopus laevis | Aurora B | Failed cytokinesis | CPC formation, histone H3 phosphorylation |
Homo sapiens | Aurora A/B | G2/M arrest, polyploidy | Mitotic entry, spindle checkpoint |
The structural homology between Aurora kinases (71% catalytic domain similarity) and their synergistic roles in tumorigenesis spurred dual-target inhibitor development. Rational drug design leveraged:
Clinical candidates like VX-680 (Tozasertib) inhibited AurA/B/C (IC₅₀=0.6/18/4.6 nM) by competing with ATP binding, inducing mitotic catastrophe in leukemia cells [9]. PHA-739358 (Danusertib) targeted AurB-driven cytokinesis failure, showing efficacy in CML with T315I BCR-ABL resistance [9]. Dual inhibitors overcame limitations of microtubule-targeting agents by selectively killing cycling cells without neurotoxicity [2] [6].
Table 2: Dual-Target Aurora Kinase Inhibitors in Development
Compound | Primary Targets | Development Phase | Therapeutic Rationale |
---|---|---|---|
VX-680 (MK-0457) | AurA/B/C | Phase II | Overcomes BCR-ABL mutations in leukemia |
PHA-739358 | AurA/B, ABL, RET | Phase II | Targets taxane-resistant tumors |
AT9283 | AurA/B, JAK2, FLT3 | Phase I/II | Synergy with DNA-damaging agents in solid tumors |
AMG-900 | AurA/B/C | Phase I | Activity in platinum-resistant ovarian cancer |
Aurora kinases share a conserved tripartite architecture: a variable N-terminal domain (39-139aa), catalytic kinase domain (250-300aa), and short C-terminal domain (15-20aa). Key milestones include:
CDK1 intersects with Aurora pathways via:
Table 3: Structural and Functional Features of Aurora Kinases
Feature | Aurora A | Aurora B | Aurora C |
---|---|---|---|
Activation Site | Thr²⁸⁸ | Thr²³² | Thr¹⁹⁵ |
Key Cofactors | TPX2, Ajuba, BORA | INCENP, survivin, borealin | INCENP, survivin |
Mitotic Localization | Centrosomes, spindle poles | Centromeres, midzone | Centrosomes, midbody |
Degradation Motif | D-box (R⁵⁰⁰QLP), KEN-box | D-box, KEN-box | D-box |
CDK1 Interaction | Activates CDC25B | Phosphorylates Cdc25 | Overlaps AurB functions |
Compounds Mentioned in Text:
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8